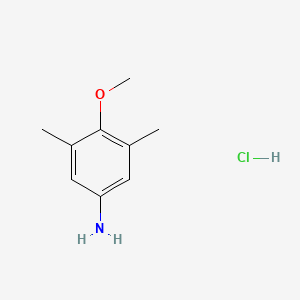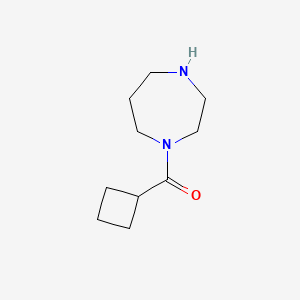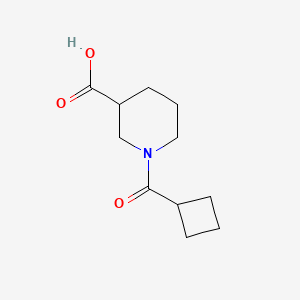
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride
Vue d'ensemble
Description
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride (N,N-DMPPA·2HCl) is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound consisting of a six-membered ring with an nitrogen atom at its center. N,N-DMPPA·2HCl is a popular reagent due to its low toxicity, good solubility in aqueous solutions, and its ability to form stable complexes with metal ions.
Applications De Recherche Scientifique
Environmental Contamination and Air Quality Assessment
- Air Quality Monitoring : Research by Palmiotto et al. (2001) explored the concentration of primary aromatic amines (AA) in indoor and outdoor air in Italy, focusing on suspected carcinogens including various dimethylanilines. The study highlights the widespread nature of AA as air contaminants, especially in indoor environments with heavy contamination like in the presence of cigarette smoke or poor ventilation. This implies that compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride could be part of broader studies assessing air quality and environmental health (Palmiotto et al., 2001).
Industrial and Occupational Health
- Occupational Health Monitoring : Beyerbach et al. (2005) conducted a study on workers exposed to benzidine (Bz) and azo dyes, focusing on the presence of hemoglobin (Hb) adducts including aniline, revealing the occupational exposure risks associated with these chemicals. This suggests that N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride could be part of industrial hygiene assessments, especially where aromatic amines are used or produced (Beyerbach et al., 2005).
Food Safety and Carcinogenicity
- Food Contamination and Carcinogenesis : Lin (1986) emphasized the significance of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds, highlighting the potential health risks from dietary sources. The study suggests that compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride, when present in food, could undergo transformations leading to potentially carcinogenic compounds (Lin, 1986).
Public Health and Environmental Exposure
- Public Health Assessment : Kütting et al. (2009) quantified the internal burden of monoarylamines in the general population, providing reference values and highlighting potential sources of exposure. The study underlines the importance of monitoring compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride in public health assessments, especially in the context of environmental exposure (Kütting et al., 2009).
Chemical Manufacturing and Applications
- Chemical Industry Applications : Skeen (1948) discussed the commercial production and applications of aniline, highlighting its importance in manufacturing various products including dyes, pharmaceuticals, and other chemicals. This underscores the relevance of compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride in the chemical industry and its various applications (Skeen, 1948).
Propriétés
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDNJYIUHQHAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)




![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)

